molecular formula C13H22N2O5 B2706189 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 941959-28-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2706189
CAS No.: 941959-28-0
M. Wt: 286.328
InChI Key: KLYNMJOEHDCHJF-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety linked to the N1 position and a 2-hydroxyethyl group at N2. This compound’s structural uniqueness positions it for applications in coordination chemistry, polymer science, and bioactive molecule design .

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c16-7-6-14-11(17)12(18)15-8-10-9-19-13(20-10)4-2-1-3-5-13/h10,16H,1-9H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYNMJOEHDCHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Thermodynamic and Hydrogen-Bonding Properties

Oxalamides exhibit diverse hydrogen-bonding (HB) schemes, influencing solubility and stability. Key comparisons include:

Compound ΔH° (kJ/mol) ΔS° (J/mol·K) HB Scheme Reference
Target Compound (Spirocyclic) N/A N/A Potential 3-centered HB (inferred) [1, 4]
N1,N2-bis(2-nitrophenyl)oxalamide 45.2 148.3 Weak intramolecular HB
Ethyl N-phenyloxalamate 38.7 132.5 No intramolecular HB
N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) N/A N/A Flexible cis-trans conformations

In contrast, H3obea’s asymmetric design enables conformational flexibility, facilitating coordination polymer formation .

Bioactive Oxalamides: Antiviral and Flavoring Agents

Antiviral Activity

For example:

Compound (Antiviral) Yield (%) LC-MS (m/z) Key Substituents Application Reference
Target Compound N/A N/A Spirocyclic + hydroxyethyl Under investigation [5, 7]
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (Compound 8) 46 423.26 (M+H⁺) Thiazolyl + piperidinyl HIV entry inhibition
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N/A 745047-53-4 Pyridinyl + methoxybenzyl Umami flavoring (FEMA 4233)

The target compound’s spirocyclic group may reduce metabolic degradation compared to linear analogs like Compound 8, though its bioactivity remains uncharacterized. S336, a flavoring oxalamide, shares the N2-hydroxyethyl motif but incorporates aromatic groups for receptor binding .

Coordination Chemistry

Asymmetric oxalamides like H3obea form 2D coordination polymers with Cu(II), leveraging carboxylate and hydroxyethyl groups for bridging . The target compound’s spirocyclic moiety could impose steric hindrance, limiting metal coordination compared to H3obea.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional group. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H22N2O4
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : this compound

The compound features a 1,4-dioxaspiro[4.5]decan moiety, contributing to its distinct three-dimensional conformation. The oxalamide group enhances its potential biological activity and reactivity.

Antiproliferative Effects

Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of oxalamides have shown cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . The specific biological activity of this compound remains to be fully elucidated, but its structural analogs suggest potential efficacy in cancer treatment.

Research suggests that the mechanism of action may involve interaction with specific molecular targets, potentially modulating signal transduction pathways and influencing enzyme activity . For example, some oxalamide derivatives have been shown to inhibit topoisomerase I and II, which are crucial enzymes in DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

Several studies have explored the biological activity of oxalamide derivatives:

CompoundCell LineIC50 (µM)Mechanism
Oxalamide AHCT-11615Topoisomerase I inhibition
Oxalamide BHeLa10Induction of apoptosis
This compoundTBDTBDTBD

These findings highlight the potential of oxalamides as anticancer agents.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is essential for understanding the therapeutic potential of this compound. Current literature lacks comprehensive in vivo studies specifically targeting this compound; however, related compounds have demonstrated promising results in animal models for cancer treatment .

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